molecular formula C15H23BrN2O2S B15284658 1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-4-methylpiperazine

1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-4-methylpiperazine

Cat. No.: B15284658
M. Wt: 375.3 g/mol
InChI Key: PUYWKAXWDGWLET-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-4-methylpiperazine is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-4-methylpiperazine involves several steps, starting with the preparation of the key intermediate, 4-Bromo-2-isopropyl-5-methylphenol. This intermediate is then subjected to sulfonylation and subsequent reaction with 4-methylpiperazine under controlled conditions. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-4-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-4-methylpiperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-4-methylpiperazine can be compared with other similar compounds, such as:

    4-Bromo-2-isopropyl-5-methylphenol: This compound is a key intermediate in the synthesis of this compound and shares some structural similarities.

    1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene: This compound has a similar brominated aromatic ring but differs in its functional groups.

    4-Bromo-5-isopropyl-1H-pyrazole: This compound has a similar brominated structure but contains a pyrazole ring instead of a piperazine ring.

Properties

Molecular Formula

C15H23BrN2O2S

Molecular Weight

375.3 g/mol

IUPAC Name

1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C15H23BrN2O2S/c1-11(2)13-10-14(16)12(3)9-15(13)21(19,20)18-7-5-17(4)6-8-18/h9-11H,5-8H2,1-4H3

InChI Key

PUYWKAXWDGWLET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2CCN(CC2)C

Origin of Product

United States

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